ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
The compound ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a structurally complex molecule featuring multiple heterocyclic systems. Key structural elements include:
- A pyridazinone ring (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked to a piperidine moiety.
- A thiazole ring fused to a cyclopentane system (5,6-dihydro-4H-cyclopenta[d]thiazole).
- Ester groups at strategic positions, which are critical for molecular interactions and stability.
Properties
IUPAC Name |
ethyl 2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-3-29-19(28)13-4-5-14-17(13)21-20(30-14)22-18(27)12-8-10-25(11-9-12)15-6-7-16(26)24(2)23-15/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVRWUBFDJHHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCN(CC3)C4=NN(C(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a diverse structure that includes a piperidine ring, a pyridazinone moiety, and a cyclopentathiazole unit. Its molecular formula is . The intricate arrangement of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds related to the title compound have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization. A study reported that certain pyridazinone derivatives demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Properties
The title compound's structural analogs have also been evaluated for their antimicrobial activities. Research has highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the thiazole and piperidine rings enhances their antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Compounds containing the dihydropyridazine structure have shown promise in reducing inflammation. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through caspase pathways.
- DNA Intercalation : Interferes with DNA replication and transcription.
- Tubulin Polymerization Inhibition : Disrupts microtubule formation essential for cell division.
- Cytokine Modulation : Alters the production of inflammatory mediators.
Case Studies
Scientific Research Applications
The compound ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A study by Kamble et al. (2017) highlighted the anticancer potential of nitrogen-rich heterocycles, suggesting that the compound could be explored for similar activities.
Antibacterial and Antifungal Properties
The compound's structural motifs are associated with antibacterial and antifungal activities. Studies indicate that thiazole derivatives can disrupt microbial cell walls or inhibit essential enzymes in pathogens. Research by Abiha et al. (2018) supports the exploration of such compounds in developing new antimicrobial agents.
Anti-inflammatory Effects
Piperidine derivatives have been documented for their anti-inflammatory properties. The compound may interact with inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
Neuropharmacological Applications
The piperidine structure is often linked to neuroactive properties. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating depression or anxiety disorders (Boukharsa et al., 2016).
Case Study 1: Anticancer Activity
A recent study investigated a series of pyridazine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperidine and thiazole components significantly enhanced anticancer activity, supporting further investigation into this compound.
Case Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives against bacterial strains, several compounds exhibited promising antibacterial activity. The study concluded that structural features such as the presence of electron-withdrawing groups significantly influenced antimicrobial potency.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound incorporates a pyridazinone-piperidine system, which is absent in the analogs from .
Functional Group Impact: Analogs in feature cyano and nitro groups, which are electron-withdrawing and may increase polarity. The target compound lacks these groups, suggesting differences in solubility and reactivity. Ester groups are common across all compounds, but their positions (e.g., cyclopentane vs. imidazopyridine) may alter metabolic stability or binding affinities.
Methodological Considerations: Structural elucidation of such compounds typically relies on NMR, IR, and HRMS (as seen in ), which confirm regiochemistry and functional group integrity.
QSAR Relevance :
- Molecular descriptors (e.g., van der Waals interactions, electronic parameters) derived from analogs can predict the target’s behavior in QSAR models . The absence of bulky substituents (e.g., phenethyl) in the target may reduce steric hindrance compared to analogs .
Research Implications and Limitations
- Gaps in Data : The absence of experimental data (e.g., melting point, bioactivity) for the target compound limits direct comparisons. Future studies should prioritize synthesis and characterization.
- Biological Potential: Analogs with nitro and cyano groups exhibit enhanced bioactivity in pesticidal or pharmaceutical contexts , suggesting the target compound’s piperidine-pyridazinone system warrants similar exploration.
- Computational Modeling : Tools like SHELXC/D/E and ORTEP could model the target’s crystal packing and anisotropic displacement, aiding in structure-property predictions .
Q & A
Q. What multi-step synthetic approaches are used to prepare this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves sequential coupling reactions, cyclization, and functional group modifications. Key steps include:
- Amide bond formation : Piperidine-4-carboxamide coupling with the pyridazinyl group under carbodiimide-based activation (e.g., EDC/HOBt) at 0–25°C .
- Thiazole ring construction : Cyclocondensation of thiourea derivatives with α-haloketones in ethanol under reflux (70–80°C) .
- Esterification : Ethyl ester introduction via nucleophilic acyl substitution, requiring anhydrous conditions and catalytic acid (e.g., H₂SO₄) .
Q. Critical conditions :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Amide coupling | DMF | 0–25°C | EDC/HOBt | 45–60% |
| Thiazole formation | Ethanol | Reflux (78°C) | None | 55–70% |
| Esterification | Dichloromethane | RT | H₂SO₄ | 60–75% |
Purification typically uses silica gel chromatography, with TLC/HPLC monitoring .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- 1H/13C NMR : Assigns proton environments (e.g., piperidine NH at δ 1.5–2.0 ppm; thiazole protons at δ 7.2–7.5 ppm) and carbon backbone .
- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ calculated within 1 ppm accuracy) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Melting Point : Consistency (e.g., 215–217°C for structurally analogous compounds) indicates purity .
Q. How do the compound’s functional groups (e.g., thiazole, piperidine) influence its solubility and stability in biological assays?
- Thiazole moiety : Enhances π-π stacking with aromatic residues in enzymes but reduces aqueous solubility. Use DMSO/PBS mixtures (≤10% DMSO) to prevent precipitation .
- Piperidine group : Basic nitrogen facilitates salt formation in acidic buffers (pH 4–6), improving solubility .
- Ester linkage : Hydrolytically labile; store at –20°C in anhydrous solvents to prevent degradation .
Q. What experimental protocols are recommended for assessing stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs .
- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar esters) .
- Light sensitivity : Conduct UV-Vis spectroscopy pre/post 24-hr UV exposure to detect photodegradation .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize charge transfer interactions with targets .
- Molecular Docking : Screens binding affinities to receptors (e.g., kinases, GPCRs) using AutoDock Vina; prioritize derivatives with ΔG < –8 kcal/mol .
- MD Simulations : Assesss stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo studies?
- Pharmacokinetic profiling : Compare Cmax and AUC values via LC-MS to identify bioavailability limitations .
- Metabolite screening : Incubate with liver microsomes (human/rodent) to detect inactivation pathways .
- Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to quantify target engagement in organs .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Analog synthesis : Modify substituents on the pyridazinone (e.g., –F, –CF₃) and thiazole (e.g., methyl, phenyl) rings .
- Bioassay panels : Test against kinase arrays (e.g., EGFR, VEGFR2) and apoptosis markers (caspase-3/7) .
- Data clustering : PCA or heatmaps to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .
Q. What methodologies identify enzymatic targets (e.g., kinases, proteases) for this compound?
- Pull-down assays : Immobilize the compound on sepharose beads; identify bound proteins via SDS-PAGE/MS .
- Activity-based protein profiling (ABPP) : Use fluorescent probes to monitor enzyme inhibition in live cells .
- KinomeScan® : Screen against 468 kinases at 1 µM to determine selectivity .
Q. How are heterogeneous reaction conditions optimized for scalable synthesis?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–5 mol%) to maximize yield .
- Continuous flow reactors : Improve mixing and heat transfer for thiazole cyclization (residence time: 10–30 min) .
- In-line analytics : Use FTIR/Raman for real-time monitoring of intermediate conversions .
Q. What emerging methodologies (e.g., AI-driven synthesis, autonomous labs) could revolutionize research on this compound?
- AI reaction prediction : Platforms like ICSynth (ICReDD) propose novel routes using quantum mechanics datasets .
- Self-optimizing reactors : ML algorithms adjust parameters (e.g., pH, temp) autonomously via feedback loops .
- High-throughput crystallography : Screen co-crystals with targets using robotic platforms to accelerate SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
